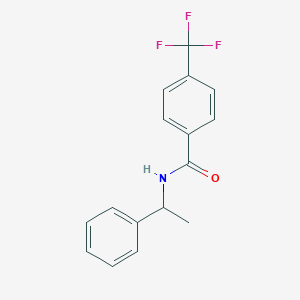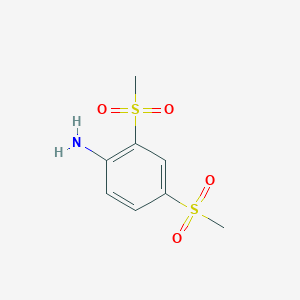
N-(1-phenylethyl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenylethyl)-4-(trifluoromethyl)benzamide, also known as PEBA, is a chemical compound that has been gaining attention in scientific research due to its potential pharmacological properties. PEBA is a member of the benzamide family, which has been known to exhibit a wide range of biological activities. In
Wissenschaftliche Forschungsanwendungen
N-(1-phenylethyl)-4-(trifluoromethyl)benzamide has been studied for its potential pharmacological properties, including its ability to act as an anti-inflammatory, analgesic, and antitumor agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce pain in animal models. Additionally, this compound has been found to induce apoptosis in cancer cells, indicating its potential as an antitumor agent.
Wirkmechanismus
N-(1-phenylethyl)-4-(trifluoromethyl)benzamide is believed to act through multiple pathways, including the inhibition of NF-κB signaling, the modulation of ion channels, and the activation of caspases. NF-κB signaling is a key pathway involved in the regulation of inflammation, and its inhibition by this compound may contribute to its anti-inflammatory effects. This compound has also been shown to modulate TRPV1 and TRPA1 channels, which are involved in pain sensation. Finally, this compound has been found to activate caspases, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a number of biochemical and physiological effects in animal models. Studies have shown that this compound can reduce inflammation and pain, as well as induce apoptosis in cancer cells. Additionally, this compound has been found to have antioxidant and neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-phenylethyl)-4-(trifluoromethyl)benzamide has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, its limited availability and high cost may pose challenges for researchers.
Zukünftige Richtungen
There are several future directions for research on N-(1-phenylethyl)-4-(trifluoromethyl)benzamide, including its potential use in the treatment of neurodegenerative diseases, its effects on the immune system, and its use as a tool for studying ion channels and caspase activation. Additionally, further studies are needed to determine the optimal dosage and administration routes for this compound, as well as its potential side effects.
In conclusion, this compound is a chemical compound that has shown potential in scientific research for its pharmacological properties. Its ability to act as an anti-inflammatory, analgesic, and antitumor agent, as well as its antioxidant and neuroprotective effects, make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action, optimal dosage, and potential side effects.
Synthesemethoden
N-(1-phenylethyl)-4-(trifluoromethyl)benzamide can be synthesized through a multi-step process, starting from the reaction of 4-(trifluoromethyl)benzoic acid with thionyl chloride to form 4-(trifluoromethyl)benzoyl chloride. The resulting compound is then reacted with N-(1-phenylethyl)amine in the presence of a base to form this compound.
Eigenschaften
Molekularformel |
C16H14F3NO |
|---|---|
Molekulargewicht |
293.28 g/mol |
IUPAC-Name |
N-(1-phenylethyl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H14F3NO/c1-11(12-5-3-2-4-6-12)20-15(21)13-7-9-14(10-8-13)16(17,18)19/h2-11H,1H3,(H,20,21) |
InChI-Schlüssel |
IURVPANQDZTYCD-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B263437.png)


![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)

![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)


![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)


![4-cyano-N-[2-(2-hydroxyethoxy)ethyl]benzenesulfonamide](/img/structure/B263497.png)
